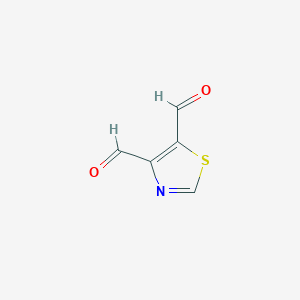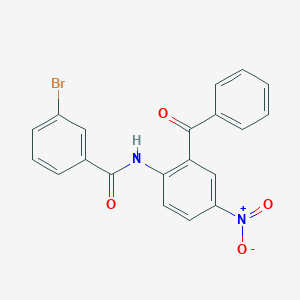
9H-Carbazole-9-pentanethiol
Vue d'ensemble
Description
9H-Carbazole-9-pentanethiol is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their stability and versatile applications in various fields. The addition of a pentanethiol group to the carbazole structure enhances its chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-pentanethiol typically involves the functionalization of carbazole at the nitrogen atom with a pentanethiol group. One common method is the nucleophilic substitution reaction where carbazole is reacted with pentanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as recrystallization, column chromatography, and distillation are commonly employed to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the thiol group. Halogenated reagents and alkylating agents are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, alkylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
9H-Carbazole-9-pentanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9H-Carbazole-9-pentanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities and therapeutic potential.
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound without the pentanethiol group. It has similar stability and is used in various applications but lacks the enhanced properties provided by the thiol group.
9H-Fluorene: Another biarylic compound with similar structural features but different chemical properties and applications.
Dibenzothiophene: A sulfur-containing heterocyclic compound with applications in pharmaceuticals and materials science.
Uniqueness: 9H-Carbazole-9-pentanethiol is unique due to the presence of both the carbazole and pentanethiol groups. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form covalent bonds with biological molecules. These features make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
5-carbazol-9-ylpentane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NS/c19-13-7-1-6-12-18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,19H,1,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFNTCHXCMNAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50783038 | |
| Record name | 5-(9H-Carbazol-9-yl)pentane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50783038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397250-48-5 | |
| Record name | 5-(9H-Carbazol-9-yl)pentane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50783038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester](/img/structure/B3264713.png)

![Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester](/img/structure/B3264727.png)



![2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B3264765.png)

![2-(Benzo[d]oxazol-2-yl)-5-methylphenol](/img/structure/B3264782.png)


![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-methylbenzenesulfonamido)-5-nitrobenzamide](/img/structure/B3264810.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B3264813.png)
![5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3264828.png)
